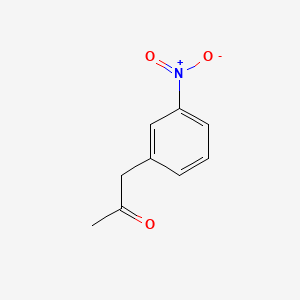
1-(3-Nitrophenyl)propan-2-one
Cat. No. B2477616
Key on ui cas rn:
39896-32-7
M. Wt: 179.175
InChI Key: TYFVYHHUWTVZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05135863
Procedure details


A mixture of 3-nitrophenyl acetic acid (20 g), pyridine (44 g) and acetic anhydride (106 g) was refluxed for four hours. Complete disappearance of starting material was observed by tlc (silica gel eluted with 1:1 parts by volume diethyl ether:hexane), and the brown solution was then evaporated to dryness in vacuo at 40°. The resulting residue was refluxed in the presence of concentrated HCl (7.5 ml) and ethanol (78 ml) for one hour; and to the hydrolysis product was added ice water (400 ml) and the precipitating 3-nitrophenyl acetone was filtered and washed with water. Additional product was obtained by extracting the filtrate with methylene chloride, drying over sodium sulfate, and evaporating the organic solvents. The crude products were combined and dissolved in a minimum amount of methanol:methylene chloride (1:1 parts by volume). Silica gel (30-50 g, flash chromatography, EM 230-400 mesh) was added and the solvent evaporated. The dried silica gel was placed on a column (3in.×6 in.) containing the same silica gel and eluted with 4:6 parts by volume ethyl acetate:hexane. The solution containing the desired product was evaporated to give the title compound. NMR for this product (in CDCl3) shows a 3 proton singlet at 2.34 ppm; a 2 proton singlet at 3.63 ppm; a 2 proton multiplet at 7.5 ppm; and a 2 proton multiplet at 8.0 ppm.



Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][C:11]([OH:13])=O)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[C:14](OC(=O)C)(=O)C>N1C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][C:11](=[O:13])[CH3:14])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
106 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
44 g
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for four hours
|
|
Duration
|
4 h
|
WASH
|
Type
|
WASH
|
|
Details
|
Complete disappearance of starting material was observed by tlc (silica gel eluted with 1:1 parts by volume diethyl ether:hexane)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the brown solution was then evaporated to dryness in vacuo at 40°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting residue was refluxed in the presence of concentrated HCl (7.5 ml) and ethanol (78 ml) for one hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
and to the hydrolysis product was added ice water (400 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitating 3-nitrophenyl acetone was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Additional product was obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
by extracting the filtrate with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporating the organic solvents
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in a minimum amount of methanol:methylene chloride (1:1 parts by volume)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Silica gel (30-50 g, flash chromatography, EM 230-400 mesh) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing the same silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 4:6 parts by volume ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution containing the desired product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)CC(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
